molecular formula C10H17N3S B1606671 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 482650-81-7

5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1606671
M. Wt: 211.33 g/mol
InChI Key: RKGIOAVPPNZOQR-UHFFFAOYSA-N
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Description

“5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol” is a biochemical used for proteomics research . It has a molecular formula of C10H17N3S and a molecular weight of 211.33 .


Molecular Structure Analysis

The InChI code for “5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol” is 1S/C12H19N3O2S/c1-2-15-11(9-6-4-3-5-7-9)13-14-12(15)18-8-10(16)17/h9H,2-8H2,1H3,(H,16,17) .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and characterization of triazole derivatives due to their wide range of biological and chemical applications. For instance, a study on thiazolo[3,2-b]-1,2,4-triazoles investigated their protective effects against ethanol-induced oxidative stress in mouse brain and liver, demonstrating the chemical versatility and potential therapeutic uses of triazole compounds (Aktay, Tozkoparan, & Ertan, 2005). Another study detailed the theoretical and spectral features of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, highlighting the compound's potential in corrosion inhibition and its biological activity predictions (Srivastava et al., 2016).

Biological Applications

Triazole derivatives have been explored for their biological activities, including antimicrobial, antitumor, and enzyme inhibition effects. For example, new DNA methylation inhibitors based on 1,2,4-triazole thioether derivatives were synthesized, showcasing the potential of triazole derivatives in cancer research and therapy (Hovsepyan et al., 2018). Additionally, synthesis of spiro derivatives of 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines and their biological activity were studied, revealing selective proliferative activity on cell cultures, which could be beneficial in developing new pharmacological agents (Kalinina et al., 2015).

Material Science Applications

In materials science, the electrochemical properties and corrosion inhibition efficiency of triazole compounds have been a focus. For instance, an electrochemical study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in saline environments demonstrated significant inhibition efficiency, highlighting its potential use in protecting metal surfaces (Chauhan et al., 2019).

Environmental and Solar Energy Applications

Furthermore, triazole compounds have been incorporated into dye-sensitized solar cells (DSSCs) as part of novel electrolyte systems. Research on a new thiolate/disulfide organic-based electrolyte system for DSSCs demonstrated the efficiency of triazole-based compounds in enhancing solar cell performance, offering a sustainable alternative for energy conversion technologies (Hilmi, Shoker, & Ghaddar, 2014).

properties

IUPAC Name

3-cyclohexyl-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-2-13-9(11-12-10(13)14)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGIOAVPPNZOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357726
Record name 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

482650-81-7
Record name 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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